4-(Mesitylamino)-4-oxobutanoic acid

Übersicht

Beschreibung

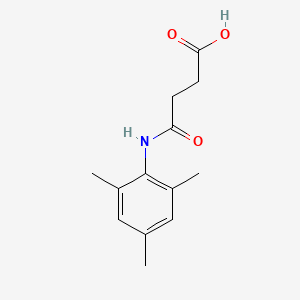

4-(Mesitylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a mesitylamino group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mesitylamino)-4-oxobutanoic acid typically involves the reaction of mesitylamine with a suitable butanoic acid derivative. One common method is the condensation reaction between mesitylamine and 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The mesitylamino group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the nature of the substituent, but typical reagents include halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesitylamino-substituted butanoic acids, while reduction may produce mesitylamino-substituted butanols.

Wissenschaftliche Forschungsanwendungen

2.1. Antimicrobial Activity

Research has indicated that 4-(Mesitylamino)-4-oxobutanoic acid exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

2.2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. In vitro studies have reported that this compound can scavenge free radicals effectively, indicating its potential for use in nutraceuticals and dietary supplements aimed at enhancing health .

3.1. Cosmetic Formulations

Due to its stability and safety profile, this compound is being explored for use in cosmetic formulations. Its properties make it suitable for inclusion in creams and lotions designed to provide skin benefits, such as moisturizing and anti-aging effects .

3.2. Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis, particularly in creating specialty polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonies when treated with varying concentrations of the compound, demonstrating its potential as an alternative antibacterial agent .

Case Study 2: Antioxidant Activity Assessment

A study focused on assessing the antioxidant activity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays showed that it exhibited a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid . This finding supports further exploration into its use as a natural antioxidant in food preservation and health supplements.

Wirkmechanismus

The mechanism of action of 4-(Mesitylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxo group may also participate in redox reactions, affecting the overall biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-(Phenylamino)-4-oxobutanoic acid

- 4-(Toluylamino)-4-oxobutanoic acid

- 4-(Anilino)-4-oxobutanoic acid

Comparison: 4-(Mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Biologische Aktivität

4-(Mesitylamino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and applications, highlighting key findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a mesityl group (2,4,6-trimethylphenyl) attached to a 4-oxobutanoic acid backbone. This unique structure is significant for its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of mesitylamine with an appropriate diketone under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways related to inflammation and cancer progression.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic processes, leading to reduced cellular proliferation in certain cancer cell lines.

- Cell Signaling Modulation : It may also modulate signaling pathways associated with apoptosis and cell survival, contributing to its potential anticancer properties.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

- Anti-inflammatory Properties : The compound has been reported to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of this compound. The results indicated a significant reduction in cell viability in treated cancer cells compared to untreated controls. The study utilized both MTT assays and flow cytometry to assess cell proliferation and apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 35 |

| PC-3 (Prostate) | 20 | 40 |

Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of the compound. Utilizing a lipopolysaccharide (LPS)-induced inflammation model in macrophages, it was found that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

Eigenschaften

IUPAC Name |

4-oxo-4-(2,4,6-trimethylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMRDZKSIBMEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351987 | |

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201741-53-9 | |

| Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.